![molecular formula C13H8F6O3 B5799774 ethyl 4,5,7-trifluoro-2-methyl-6-(trifluoromethyl)-1-benzofuran-3-carboxylate](/img/structure/B5799774.png)
ethyl 4,5,7-trifluoro-2-methyl-6-(trifluoromethyl)-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 4,5,7-trifluoro-2-methyl-6-(trifluoromethyl)-1-benzofuran-3-carboxylate (ETBFC) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. ETBFC is a benzofuran derivative that has been synthesized using different methods. Additionally, future directions of ETBFC research will be discussed.
Mechanism of Action
The mechanism of action of ethyl 4,5,7-trifluoro-2-methyl-6-(trifluoromethyl)-1-benzofuran-3-carboxylate is not fully understood. However, studies have shown that ethyl 4,5,7-trifluoro-2-methyl-6-(trifluoromethyl)-1-benzofuran-3-carboxylate inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. ethyl 4,5,7-trifluoro-2-methyl-6-(trifluoromethyl)-1-benzofuran-3-carboxylate has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects
ethyl 4,5,7-trifluoro-2-methyl-6-(trifluoromethyl)-1-benzofuran-3-carboxylate has been shown to have both biochemical and physiological effects. Biochemically, ethyl 4,5,7-trifluoro-2-methyl-6-(trifluoromethyl)-1-benzofuran-3-carboxylate has been shown to inhibit the activity of HDACs, which can lead to changes in gene expression. Physiologically, ethyl 4,5,7-trifluoro-2-methyl-6-(trifluoromethyl)-1-benzofuran-3-carboxylate has been shown to inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
Ethyl 4,5,7-trifluoro-2-methyl-6-(trifluoromethyl)-1-benzofuran-3-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. Additionally, ethyl 4,5,7-trifluoro-2-methyl-6-(trifluoromethyl)-1-benzofuran-3-carboxylate has been shown to have potential applications in various fields, such as medicinal chemistry and material science. However, there are also limitations to using ethyl 4,5,7-trifluoro-2-methyl-6-(trifluoromethyl)-1-benzofuran-3-carboxylate in lab experiments. ethyl 4,5,7-trifluoro-2-methyl-6-(trifluoromethyl)-1-benzofuran-3-carboxylate is a synthetic compound that may not have the same properties as natural compounds. Additionally, the mechanism of action of ethyl 4,5,7-trifluoro-2-methyl-6-(trifluoromethyl)-1-benzofuran-3-carboxylate is not fully understood, which may limit its potential applications.
Future Directions
For ethyl 4,5,7-trifluoro-2-methyl-6-(trifluoromethyl)-1-benzofuran-3-carboxylate research include investigating its mechanism of action and exploring its potential applications in material science.
Synthesis Methods
Ethyl 4,5,7-trifluoro-2-methyl-6-(trifluoromethyl)-1-benzofuran-3-carboxylate can be synthesized using different methods, including the Pd-catalyzed cross-coupling reaction, Suzuki-Miyaura coupling reaction, and Friedel-Crafts acylation. The Pd-catalyzed cross-coupling reaction involves the reaction of 3-bromo-2-methylbenzoic acid with 4,5,7-trifluoro-6-(trifluoromethyl)benzofuran-2-boronic acid in the presence of a palladium catalyst. The Suzuki-Miyaura coupling reaction involves the reaction of 3-bromo-2-methylbenzoic acid with 4,5,7-trifluoro-6-(trifluoromethyl)benzofuran-2-boronic acid in the presence of a palladium catalyst and a base. Friedel-Crafts acylation involves the reaction of 4,5,7-trifluoro-6-(trifluoromethyl)benzofuran-2-carboxylic acid with ethyl chloride in the presence of a Lewis acid catalyst.
Scientific Research Applications
Ethyl 4,5,7-trifluoro-2-methyl-6-(trifluoromethyl)-1-benzofuran-3-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, ethyl 4,5,7-trifluoro-2-methyl-6-(trifluoromethyl)-1-benzofuran-3-carboxylate has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In material science, ethyl 4,5,7-trifluoro-2-methyl-6-(trifluoromethyl)-1-benzofuran-3-carboxylate has been used as a building block for the synthesis of functional materials, such as liquid crystals. In organic synthesis, ethyl 4,5,7-trifluoro-2-methyl-6-(trifluoromethyl)-1-benzofuran-3-carboxylate has been used as a reagent for the synthesis of various compounds.
properties
IUPAC Name |
ethyl 4,5,7-trifluoro-2-methyl-6-(trifluoromethyl)-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F6O3/c1-3-21-12(20)5-4(2)22-11-6(5)8(14)9(15)7(10(11)16)13(17,18)19/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMAXERNSCKHHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C(=C2F)C(F)(F)F)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,5,7-trifluoro-2-methyl-6-(trifluoromethyl)-1-benzofuran-3-carboxylate |
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